Cas no 2138082-62-7 (rac-N-{(1R,3S)-3-aminocyclopentylmethyl}-2-nitrobenzene-1-sulfonamide)

rac-N-{(1R,3S)-3-aminocyclopentylmethyl}-2-nitrobenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- rac-N-{(1R,3S)-3-aminocyclopentylmethyl}-2-nitrobenzene-1-sulfonamide
- EN300-1169615
- 2138082-62-7
- rac-N-{[(1R,3S)-3-aminocyclopentyl]methyl}-2-nitrobenzene-1-sulfonamide
-
- Inchi: 1S/C12H17N3O4S/c13-10-6-5-9(7-10)8-14-20(18,19)12-4-2-1-3-11(12)15(16)17/h1-4,9-10,14H,5-8,13H2/t9-,10+/m0/s1
- InChI Key: SCLXGEZNMOLGML-VHSXEESVSA-N
- SMILES: S(C1C=CC=CC=1[N+](=O)[O-])(NC[C@H]1CC[C@H](C1)N)(=O)=O
Computed Properties
- Exact Mass: 299.09397721g/mol
- Monoisotopic Mass: 299.09397721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 443
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 126Ų
rac-N-{(1R,3S)-3-aminocyclopentylmethyl}-2-nitrobenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1169615-100mg |
rac-N-{[(1R,3S)-3-aminocyclopentyl]methyl}-2-nitrobenzene-1-sulfonamide |
2138082-62-7 | 100mg |
$741.0 | 2023-10-03 | ||
Enamine | EN300-1169615-2500mg |
rac-N-{[(1R,3S)-3-aminocyclopentyl]methyl}-2-nitrobenzene-1-sulfonamide |
2138082-62-7 | 2500mg |
$1650.0 | 2023-10-03 | ||
Enamine | EN300-1169615-250mg |
rac-N-{[(1R,3S)-3-aminocyclopentyl]methyl}-2-nitrobenzene-1-sulfonamide |
2138082-62-7 | 250mg |
$774.0 | 2023-10-03 | ||
Enamine | EN300-1169615-50mg |
rac-N-{[(1R,3S)-3-aminocyclopentyl]methyl}-2-nitrobenzene-1-sulfonamide |
2138082-62-7 | 50mg |
$707.0 | 2023-10-03 | ||
Enamine | EN300-1169615-10000mg |
rac-N-{[(1R,3S)-3-aminocyclopentyl]methyl}-2-nitrobenzene-1-sulfonamide |
2138082-62-7 | 10000mg |
$3622.0 | 2023-10-03 | ||
Enamine | EN300-1169615-1000mg |
rac-N-{[(1R,3S)-3-aminocyclopentyl]methyl}-2-nitrobenzene-1-sulfonamide |
2138082-62-7 | 1000mg |
$842.0 | 2023-10-03 | ||
Enamine | EN300-1169615-1.0g |
rac-N-{[(1R,3S)-3-aminocyclopentyl]methyl}-2-nitrobenzene-1-sulfonamide |
2138082-62-7 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1169615-500mg |
rac-N-{[(1R,3S)-3-aminocyclopentyl]methyl}-2-nitrobenzene-1-sulfonamide |
2138082-62-7 | 500mg |
$809.0 | 2023-10-03 | ||
Enamine | EN300-1169615-5000mg |
rac-N-{[(1R,3S)-3-aminocyclopentyl]methyl}-2-nitrobenzene-1-sulfonamide |
2138082-62-7 | 5000mg |
$2443.0 | 2023-10-03 |
rac-N-{(1R,3S)-3-aminocyclopentylmethyl}-2-nitrobenzene-1-sulfonamide Related Literature
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
Additional information on rac-N-{(1R,3S)-3-aminocyclopentylmethyl}-2-nitrobenzene-1-sulfonamide
Introduction to Rac-N-{(1R,3S)-3-aminocyclopentylmethyl}-2-nitrobenzene-1-sulfonamide (CAS No. 2138082-62-7)
Rac-N-{(1R,3S)-3-aminocyclopentylmethyl}-2-nitrobenzene-1-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 2138082-62-7, belongs to a class of molecules that exhibit promising properties for further research and development in drug discovery.
The molecular structure of Rac-N-{(1R,3S)-3-aminocyclopentylmethyl}-2-nitrobenzene-1-sulfonamide is characterized by a complex arrangement of functional groups, including an amine group, a nitro group, and a sulfonamide moiety. These functional groups contribute to the compound's reactivity and potential interactions with biological targets. The presence of a chiral center at the cyclopentylmethyl position (1R,3S) adds another layer of complexity, making this compound a subject of interest for stereochemical studies.
In recent years, there has been a growing interest in the development of novel sulfonamide derivatives due to their wide range of biological activities. Sulfonamides are known for their antimicrobial properties and have been widely used in the treatment of various infections. Additionally, they serve as important scaffolds in medicinal chemistry for designing molecules with enhanced pharmacological profiles.
The nitro group in the molecular structure of Rac-N-{(1R,3S)-3-aminocyclopentylmethyl}-2-nitrobenzene-1-sulfonamide is another key feature that contributes to its potential biological activity. Nitroaromatic compounds have been extensively studied for their role in various therapeutic applications, including anticancer and anti-inflammatory agents. The nitro group can undergo reduction to form an amine, which can alter the electronic properties of the molecule and influence its interaction with biological targets.
Recent research has highlighted the importance of chiral molecules in drug development. Chirality can significantly affect the pharmacokinetic and pharmacodynamic properties of a drug, making it crucial to understand the stereochemical aspects of potential therapeutic agents. The racemic mixture of Rac-N-{(1R,3S)-3-aminocyclopentylmethyl}-2-nitrobenzene-1-sulfonamide presents an opportunity to study the impact of different enantiomers on biological activity.
The sulfonamide group in this compound is known to enhance binding affinity and selectivity towards various biological targets. Sulfonamides have been successfully incorporated into many drugs due to their ability to form hydrogen bonds and interact with hydrophilic pockets on proteins. This makes Rac-N-{(1R,3S)-3-aminocyclopentylmethyl}-2-nitrobenzene-1-sulfonamide a promising candidate for further investigation in drug discovery.
Current research in medicinal chemistry focuses on developing molecules that can modulate specific biological pathways implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. The unique structural features of Rac-N-{(1R,3S)-3-aminocyclopentylmethyl}-2-nitrobenzene-1-sulfonamide make it an interesting candidate for such studies. By exploring its interactions with various biological targets, researchers aim to identify new therapeutic opportunities.
The synthesis of complex organic molecules like Rac-N-{(1R,3S)-3-aminocyclopentylmethyl}-2-nitrobenzene-1-sulfonamide requires advanced techniques in organic synthesis. The preparation involves multiple steps, including functional group transformations and stereochemical control at key centers. Advances in synthetic methodologies have enabled the efficient production of such intricate molecules, facilitating their use in drug discovery programs.
In conclusion, Rac-N-{(1R,3S)-3-aminocyclopentylmethyl}-2-nitrobenzene-1-sulfonamide (CAS No. 2138082-62-7) is a structurally complex and biologically relevant compound that holds significant promise for further research in pharmaceutical chemistry. Its unique combination of functional groups and chiral centers makes it an attractive candidate for exploring new therapeutic applications. As research continues to uncover the potential of this molecule, it is likely to play a crucial role in the development of novel drugs targeting various diseases.
2138082-62-7 (rac-N-{(1R,3S)-3-aminocyclopentylmethyl}-2-nitrobenzene-1-sulfonamide) Related Products
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
